1-Bromo-3-methoxybutane

Descripción general

Descripción

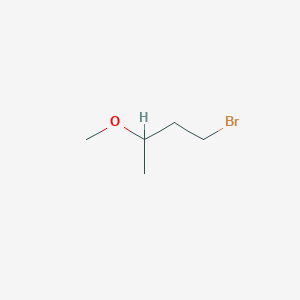

1-Bromo-3-methoxybutane is an organic compound with the molecular formula C5H11BrO. It is a colorless liquid that is commonly used in organic synthesis. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. Its IUPAC name is this compound, and it has a molecular weight of 167.04 g/mol .

Métodos De Preparación

1-Bromo-3-methoxybutane can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxy-1-butanol with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group is replaced by a bromine atom. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions to achieve higher yields and purity of the final product .

Análisis De Reacciones Químicas

1-Bromo-3-methoxybutane undergoes various chemical reactions, including:

-

Nucleophilic Substitution (S_N2): : This compound is prone to nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (NH_3). The major products formed depend on the nucleophile used. For example, reaction with sodium methoxide (NaOCH_3) yields 3-methoxybutane.

-

Elimination (E2): : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 3-methoxy-1-butene.

-

Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions. Oxidizing agents like potassium permanganate (KMnO_4) can oxidize the methoxy group to form corresponding carbonyl compounds .

Aplicaciones Científicas De Investigación

1-Bromo-3-methoxybutane has several applications in scientific research:

-

Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in the construction of complex molecules.

-

Medicinal Chemistry: : Researchers use this compound in the development of new drugs

-

Material Science: : The compound is used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer backbones can impart unique characteristics to the resulting materials.

-

Environmental Chemistry: : It is employed in studies related to environmental pollutants and their degradation. Understanding its reactivity helps in developing methods for the removal of similar compounds from the environment.

Mecanismo De Acción

The mechanism of action of 1-bromo-3-methoxybutane primarily involves its reactivity as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.

Comparación Con Compuestos Similares

1-Bromo-3-methoxybutane can be compared with other similar compounds, such as:

-

1-Bromo-2-methoxypropane: : This compound has a similar structure but with a different position of the methoxy group. It exhibits similar reactivity in nucleophilic substitution and elimination reactions but may have different steric and electronic effects due to the position of the substituents.

-

1-Bromo-3-methylbutane: : This compound lacks the methoxy group and has a methyl group instead. It undergoes similar S_N2 and E2 reactions but does not participate in reactions involving the methoxy group.

-

1-Bromo-3-chloropropane: : This compound has a chlorine atom instead of a methoxy group. It is more reactive in nucleophilic substitution reactions due to the presence of two halogen atoms, making it a more potent alkylating agent .

Actividad Biológica

1-Bromo-3-methoxybutane is an organic compound with significant biological activity, particularly in the context of its effects on cellular processes and potential applications in pharmaceutical research. This article provides an overview of the biological properties, mechanisms of action, and relevant studies surrounding this compound.

- Chemical Formula : C5H11BrO

- Molecular Weight : 179.05 g/mol

- CAS Number : 29578-83-4

- Physical State : Colorless liquid, slightly soluble in water.

This compound exhibits various biological activities primarily through its interactions with cellular membranes and metabolic pathways. Its notable mechanisms include:

- Inhibition of Phenolic Acid Transport : Research indicates that this compound inhibits the transport of phenolic acids across cell membranes, which may affect their uptake and accumulation within cells .

- Antifungal Activity : In vitro studies have demonstrated that this compound can inhibit the growth of fungi such as Aspergillus niger, suggesting potential applications in antifungal treatments .

- Cytotoxic Effects : The compound has shown cytotoxic effects on human cell lines, likely due to its ability to disrupt fatty acid biosynthesis and interfere with intramolecular interactions involving aromatic structures .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study assessed the impact of this compound on various human cell lines. The results indicated a dose-dependent cytotoxic effect, with significant cell death observed at higher concentrations (≥100 µM) after 24 hours of exposure.

- The compound was also tested for its ability to inhibit specific transporters involved in phenolic acid metabolism, revealing a significant reduction in transport activity compared to control groups .

- Antifungal Activity :

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Biological Activity | Observations |

|---|---|---|

| In Vitro Cytotoxicity | Inhibits cell viability | IC50 ~100 µM after 24h exposure |

| Antifungal Assay | Inhibits growth of Aspergillus niger | IC50 ~50 µg/mL |

| Transport Inhibition | Reduces phenolic acid uptake | Significant inhibition compared to controls |

Propiedades

IUPAC Name |

1-bromo-3-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWJYFKJSMJHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528907 | |

| Record name | 1-Bromo-3-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-15-4 | |

| Record name | 1-Bromo-3-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.